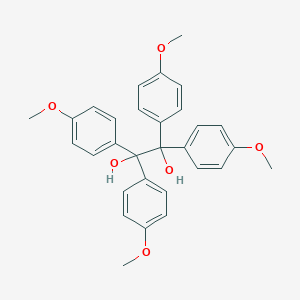

1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol

Vue d'ensemble

Description

1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol is a compound of interest due to its unique structure and properties. This chemical analysis delves into its synthesis, molecular and physical properties, and chemical behavior.

Synthesis Analysis

The synthesis of similar compounds, such as tetrakis(4-methoxyphenyl)methane, involves specific reactions that exhibit strong fluorescence and phosphorescence properties due to their crystal structures. These compounds are synthesized through methods that result in tight molecular packing and multiple C–H⋯π hydrogen bonds, promoting phosphorescence at room temperature (Guieu, Rocha, & Silva, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray crystallography, revealing significant details about their arrangement and bonding. For example, compounds with closely related structures to 1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol have been found to form crystal structures that facilitate specific photophysical properties (Klemm & Weakley, 2000).

Chemical Reactions and Properties

This compound's oxidation reactions highlight its ability to undergo clean transformations, providing insights into its reactivity and potential applications in various chemical reactions. Notably, its oxidation by specific agents proceeds cleanly, indicating a stable and predictable chemical behavior (Penn & Duncan, 1993).

Physical Properties Analysis

The physical properties, such as luminescence, are notable in compounds with similar structural features. The crystallization-induced phosphorescence and the structural rationale behind these phenomena have been studied, providing insights into the physical characteristics of these compounds (Guieu, Rocha, & Silva, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies on related compounds have elucidated their electron-transfer rates and activation parameters, shedding light on the chemical properties of 1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol (Penn & Duncan, 1993).

Applications De Recherche Scientifique

Electron Transfer Studies : This compound is used in chemical research for studying electron transfer rates and activation parameters in oxidation reactions (Penn & Duncan, 1993).

Catalyst Precursors : It serves as a catalyst precursor for CO-ethene-propene co- and terpolymerization in water-acetic acid mixtures (Fessler et al., 2009).

Preparation of Chemical Compounds : The compound is useful in the preparation of 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane (Mcgowan et al., 2010).

Benzannulation Properties : It is also studied for its synthesis, molecular structure, and benzannulation properties (Quast et al., 2000).

Tumor Growth Inhibition : This compound has shown to strongly inhibit estrone-stimulated mouse uterine growth and to have dose-dependent tumor growth inhibition in rats (Hartmann et al., 1980).

Chemical Sensing and Spectroscopy : The synthesis and structure of 1,2,2,2-tetrakis(3-methoxyphenyl)ethanone suggest its potential use in chemical sensing and spectroscopy (Klemm & Weakley, 2000).

Coordination Chemistry : Tetrakis(2-hydroxyphenyl)ethene derivatives are available for use in coordination chemistry, analogous to calix[4]arene systems (Fujita et al., 2004).

Propriétés

IUPAC Name |

1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O6/c1-33-25-13-5-21(6-14-25)29(31,22-7-15-26(34-2)16-8-22)30(32,23-9-17-27(35-3)18-10-23)24-11-19-28(36-4)20-12-24/h5-20,31-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSYWZLTIIFQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392654 | |

| Record name | Tetrakis(4-methoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19920-00-4 | |

| Record name | Tetrakis(4-methoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

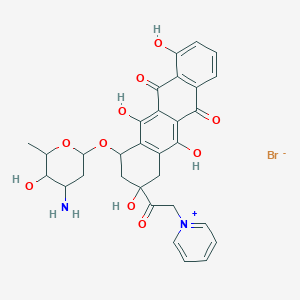

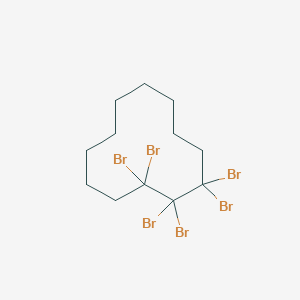

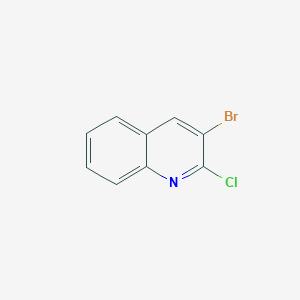

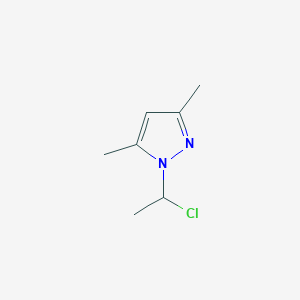

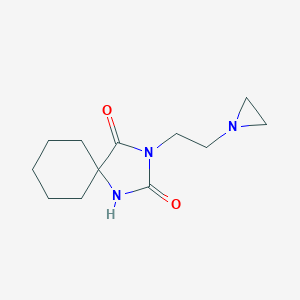

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.